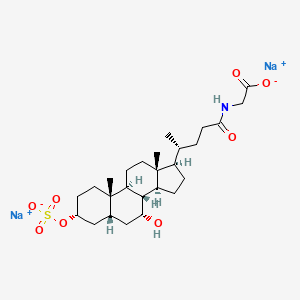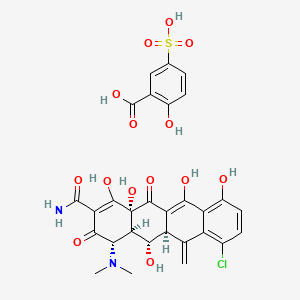
(2R,4S)-Fosinopril Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,4S)-Fosinopril Sodium Salt” is a compound that is related to solid forms of (2r,4s)-5-(biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester . It is also related to (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, parent DABCO-based GUMBOS were synthesized from the reaction of terpene such as (-)-menthol or (-)-borneol or (+)-fenchol and chloroacetic acid followed by DABCO . Another example is the synthesis of (2R,4S)-4-amino-5-(biphenyl)-2-methylpentanoate hydrochloride through iodocyclization .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For instance, the crystal structure of (2R,4S)-hydroxyketamine, a compound with a similar structure, has been reported . The molecular formula of a related compound, (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid, is C23H29NO4 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, parent DABCO-based GUMBOS were synthesized from the reaction of terpene such as (-)-menthol or (-)-borneol or (+)-fenchol and chloroacetic acid followed by DABCO . Another example is the synthesis of (2R,4S)-4-amino-5-(biphenyl)-2-methylpentanoate hydrochloride through iodocyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is 383.49 .Safety And Hazards
The safety and hazards of similar compounds have been studied. For instance, (2R,4S)-5-([1,1’-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is harmful if swallowed and very toxic to aquatic life . Another example is Bicyclo [2.2.1]heptane-2,3-dicarboxylic acid, sodium salt (1:2), (1R,2R,3S,4S)-rel-, which is classified as Acute Toxicity, Oral (Category 4) and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) .
Orientations Futures
The future directions for the study of similar compounds are promising. For instance, the success of any development programme from natural sources must take sustainable sourcing into account right from the start . Another example is the ongoing randomized placebo-controlled study for assessing the efficacy and safety of relacorilant, a selective glucocorticoid receptor antagonist, for patients with mild adrenal hypercortisolism and diabetes mellitus/impaired glucose tolerance and/or uncontrolled systolic hypertension .
Propriétés
Numéro CAS |
1356932-15-4 |
|---|---|
Nom du produit |
(2R,4S)-Fosinopril Sodium Salt |
Formule moléculaire |
C₃₀H₄₅NNaO₇P |
Poids moléculaire |
585.64 |
Synonymes |
(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-phenylbutyl)phosphinyl]acetyl]-D-proline Sodium Salt; Fosinopril Impurity B; (4S)-4-Cyclohexyl-1-[(R)-[(S)-1-hydroxy-2-methylpropoxy](4-phenylbutyl)phosphinyl]acetyl-D-proline Propio |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)






